molecular formula C7H10O4 B14630866 Methyl 3-(1,3-dioxolan-2-yl)prop-2-enoate CAS No. 57314-38-2

Methyl 3-(1,3-dioxolan-2-yl)prop-2-enoate

Cat. No.: B14630866
CAS No.: 57314-38-2
M. Wt: 158.15 g/mol
InChI Key: JFNAQIGEPPSVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1,3-dioxolan-2-yl)prop-2-enoate is an organic compound with the molecular formula C7H10O4 It is characterized by the presence of a 1,3-dioxolane ring attached to a prop-2-enoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(1,3-dioxolan-2-yl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with 1,3-dioxolane in the presence of a suitable catalyst. The reaction typically requires refluxing the reactants in a solvent such as dioxane or toluene for several hours .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,3-dioxolan-2-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 3-(1,3-dioxolan-2-yl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the 1,3-dioxolane ring, which can stabilize reaction intermediates and facilitate specific transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1,3-dioxolan-2-yl)prop-2-enoate is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various synthetic and industrial applications .

Properties

CAS No.

57314-38-2

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl 3-(1,3-dioxolan-2-yl)prop-2-enoate

InChI

InChI=1S/C7H10O4/c1-9-6(8)2-3-7-10-4-5-11-7/h2-3,7H,4-5H2,1H3

InChI Key

JFNAQIGEPPSVOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1OCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.